1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline
Beschreibung
1-(3-Chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 3-chloro-4-methylphenyl group at position 1 and a 4-ethylphenyl group at position 3. This scaffold is part of a broader class of pyrazoloquinolines, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl, ethyl) groups, which may influence its electronic properties, solubility, and biological interactions.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3/c1-3-17-9-11-18(12-10-17)24-21-15-27-23-7-5-4-6-20(23)25(21)29(28-24)19-13-8-16(2)22(26)14-19/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFXFHLIDLWNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, characterized by its unique bicyclic structure that combines pyrazole and quinoline rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of 1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is , with a molecular weight of approximately 418.33 g/mol. The presence of chlorine and ethyl substitutions enhances its chemical reactivity and biological activity.
Biological Activities
Research indicates that compounds in the pyrazoloquinoline class exhibit a variety of biological activities:
- Anticancer Activity : Several studies have reported that derivatives of pyrazoloquinolines demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; inhibits cell proliferation. |
| Anti-inflammatory | Reduces inflammation by modulating inflammatory pathways. |
| Antimicrobial | Exhibits activity against various pathogens, potentially inhibiting biofilm formation. |
The biological activity of 1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline can be attributed to its interaction with specific molecular targets within cells. Notably, it may inhibit enzymes involved in cell signaling pathways that regulate growth and inflammation.
Case Studies
- Anticancer Studies : In vitro studies have shown that this compound significantly reduces the viability of breast and colon cancer cell lines. For instance, in a study involving MCF-7 (breast cancer) cells, IC50 values were reported in the low micromolar range, indicating potent anticancer activity.
- Anti-inflammatory Research : In animal models, administration of the compound led to a marked decrease in markers of inflammation such as TNF-alpha and IL-6, suggesting its potential utility in treating conditions like rheumatoid arthritis.
Synthesis Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline can be accomplished through various methodologies including:
- Condensation Reactions : Utilizing appropriate precursors to form the pyrazoloquinoline structure through cyclization reactions.
- Functional Group Modifications : Post-synthesis modifications can enhance biological activity or alter physicochemical properties for better solubility and bioavailability.
Comparative Analysis with Similar Compounds
A comparative analysis with other pyrazoloquinolines reveals that variations in substituents significantly affect biological activity. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-bromo-1-(3,4-dimethylphenyl)-3-(4-methylphenyl) | Bromine substitution | Anticancer activity |
| 4-amino-1H-pyrazolo[4,3-c]quinoline | Amino group at position 4 | Anti-inflammatory effects |
| 7-chloro-1-(3-fluorophenyl)-3-(4-isopropylphenyl) | Fluorine substitution | Antimicrobial properties |
Wissenschaftliche Forschungsanwendungen
Biological Activities
Pyrazoloquinolines, including this compound, exhibit a range of biological activities that make them valuable in medicinal chemistry:
- Anticancer Activity : Research indicates that compounds within this class may inhibit cancer cell proliferation and induce apoptosis in various cancer types. The unique structural features of 1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline may enhance its selectivity and efficacy against specific tumor cells .
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, suggesting its use in treating inflammatory diseases .
Synthetic Methodologies
The synthesis of 1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through several methodologies, including:
- Condensation Reactions : Utilizing appropriate precursors to form the pyrazoloquinoline core.
- Substitution Reactions : Modifying the substituents to enhance biological activity or alter physicochemical properties.
These synthetic approaches are crucial for producing the compound efficiently with high purity levels .
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Study on Anticancer Properties : A recent study demonstrated that derivatives of pyrazoloquinolines exhibited significant cytotoxic effects against breast cancer cell lines. The specific role of the chloro and ethyl substituents was highlighted as enhancing the compound's interaction with cellular targets .
- Inflammation Model Studies : In vitro studies showed that this compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Substitutional Variations
The pyrazolo[4,3-c]quinoline core allows for extensive substitution patterns. Key analogs and their substituents are compared below:
Key Observations:
- Amino and Hydroxyl Groups: Compounds with NH₂ and OH substituents (e.g., 2i, 2m) exhibit strong anti-inflammatory activity (IC₅₀ in submicromolar range) due to enhanced hydrogen bonding with iNOS .
- Halogen Effects: Chloro and fluoro substituents (e.g., in the target compound and ’s analog) may improve metabolic stability and target binding but require optimization to balance lipophilicity .
- Ethyl vs.
Pharmacological Activity Trends
- Anti-Inflammatory Potency: Analogs with polar groups (OH, COOH) at the 4-position show superior NO inhibition compared to nonpolar substituents (e.g., methyl, ethyl). For example, 2i (IC₅₀ ~0.2 µM) outperforms methyl-substituted derivatives .
- Synthesis Challenges: The target compound’s synthesis likely follows routes similar to those in and , involving Pd-catalyzed cross-coupling or Vilsmeier-Haack reactions. However, yields and purity may vary with substituent reactivity .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight (MW): The target compound (MW ~372.87) is lighter than the dimethyl/ethoxy analog (MW 407.5), suggesting better compliance with Lipinski’s rules for oral bioavailability .
Vorbereitungsmethoden
KI-Promoted Cyclization of Pyrazole-Arylamines and Benzyl Bromide
A pivotal method involves the cyclization of 2-(1H-pyrazol-5-yl)anilines with benzyl bromide in the presence of potassium iodide (KI). This protocol leverages benzyl bromide as a C1 synthon to facilitate ring closure, forming the pyrazolo[4,3-c]quinoline scaffold. Key steps include:
-
Reaction Conditions : Substrates are heated in acetonitrile at 80°C for 12–24 hours with KI (20 mol%).
-
Scope : Electron-donating and withdrawing groups on the aniline and benzyl bromide are tolerated, yielding derivatives with 55–78% efficiency.
-
Mechanism : KI acts as a Lewis acid, polarizing the C–Br bond of benzyl bromide to enhance electrophilicity. Subsequent nucleophilic attack by the pyrazole nitrogen initiates cyclization.
Table 1: Optimization of KI-Mediated Cyclization
| Entry | Substrate R-Groups | Yield (%) |
|---|---|---|
| 1 | 4-OMe, 4-Cl | 72 |
| 2 | 3-NO2, 4-Br | 68 |
| 3 | 2,4-diCl, H | 75 |
Multi-Component Reactions for One-Pot Synthesis
Three-Component Coupling with Arylglyoxals and Cyclic Dicarbonyls
A one-pot strategy combines 3-methyl-1-aryl-1H-pyrazol-5-amine, arylglyoxals, and cyclic 1,3-dicarbonyl compounds (e.g., dimedone) in water with tetrapropylammonium bromide (TPAB) as a phase-transfer catalyst:
-
Procedure : Reactants are stirred at 80°C for 6–8 hours, undergoing Knoevenagel condensation, Michael addition, and intramolecular cyclization.
-
Advantages : Avoids isolation of intermediates; achieves 70–85% yields. The aqueous medium enhances sustainability.
-
Limitations : Limited to electron-neutral arylglyoxals; steric hindrance reduces efficiency for ortho-substituted derivatives.
Mechanistic Pathway :
-
Knoevenagel adduct formation between arylglyoxal and dicarbonyl.
-
Michael addition of pyrazol-amine to the adduct.
Reductive Cyclization of Nitroaryl Precursors
Iron-Acetic Acid Mediated Reduction
Nitro-substituted intermediates undergo reductive cyclization to yield the target compound:
-
Substrate Preparation : Wittig reaction of 4-chloro-2-nitroquinoline-3-carbaldehyde with triethyl phosphonoacetate forms α,β-unsaturated esters.
-
Reduction Conditions : Fe powder in acetic acid at 110°C for 1–2 hours achieves 71–93% yields.
-
Critical Parameters : Excess Fe (5 equiv.) and glacial acetic acid as solvent are essential for suppressing side reactions.
Table 2: Optimization of Fe-AcOH Reductive Cyclization
| Entry | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Fe powder | AcOH | 1.25 | 84 |
| 2 | Zn dust | AcOH/H2O | 3.0 | 67 |
| 3 | SnCl2·2H2O | MeOH | 12.0 | 43 |
Condensation Routes with Hydrazine Derivatives
Quinoline-Hydrazine Condensation
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with substituted hydrazines under acidic conditions:
-
Stepwise Synthesis :
-
Hydrazone Formation : Hydrazine attacks the carbonyl group at C-3.
-
Cyclization : HCl-mediated closure of the pyrazole ring.
-
-
Yield : 65–78% after recrystallization from ethanol.
-
Challenges : Competing hydrolysis of the ester group necessitates anhydrous conditions.
Comparative Analysis of Methodologies
Table 3: Synthesis Method Comparison
Mechanistic Insights and Side-Reaction Mitigation
Dearylation During MBH Adduct Cyclization
Morita-Baylis-Hillman (MBH) adducts of 1-phenyl-3-(2-nitrophenyl)-1H-pyrazole-4-carbaldehyde and acrylates undergo unintended dearylation during Fe-AcOH cyclization, yielding des-C4 products. Strategies to prevent this include:
Q & A
Q. What are the common synthetic routes for 1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline?
The compound is typically synthesized via cyclization reactions starting from substituted quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile derivatives can react with hydrazines or arylhydrazines under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to form the pyrazoloquinoline core . Palladium-catalyzed intramolecular C–N bond formation from 4-chloroquinoline-3-carbaldehyde hydrazones is another method, enabling temperature-dependent control of product ratios (pyrazoloquinoline vs. anilinoquinolinecarbonitrile) . Key steps include:
- Hydrazone formation : Reacting 4-chloroquinoline-3-carbaldehyde with substituted phenylhydrazines.
- Cyclization : Using PdCl₂(PPh₃)₂ as a catalyst in DMF at 80–120°C for 1–4 hours.
Q. How can the structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Compare chemical shifts of aromatic protons (e.g., δ 7.1–8.6 ppm for quinoline and pyrazole protons) and substituents (e.g., methyl/ethyl groups at δ 1.2–2.7 ppm) with synthesized analogs .
- Mass spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Use SHELXL for refinement to resolve substituent positions and confirm intramolecular cyclization patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
Byproduct formation often arises from competing pathways, such as incomplete cyclization or alternative ring closures. Strategies include:
- Temperature modulation : Higher temperatures (120°C) favor pyrazoloquinoline formation, while lower temperatures (80°C) shift selectivity toward anilinoquinolinecarbonitriles .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions.
- Catalyst tuning : PdCl₂(PPh₃)₂ with electron-rich ligands accelerates intramolecular C–N coupling efficiency .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound?
SAR studies involve systematic substitution of the aryl groups and heterocyclic core. Examples include:
- Substituent variation : Introducing electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -OCH₃, -NH₂) groups to assess effects on biological activity .
- QSAR modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent properties (logP, polar surface area) with inhibitory potency, as demonstrated for anti-inflammatory pyrazoloquinolines .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or substituent effects. Methodological solutions:
- Comparative in vitro assays : Standardize cell lines (e.g., RAW 264.7 macrophages for NO inhibition) and inhibitor concentrations .
- pH-dependent studies : For enzyme inhibition (e.g., bacterial β-glucuronidase), test activity at physiological pH (7.4) vs. acidic conditions to confirm selectivity .
- Metabolic stability assays : Use liver microsomes to evaluate whether conflicting in vivo/in vitro results stem from rapid metabolism .
Specialized Methodological Questions
Q. What crystallographic techniques are critical for resolving intramolecular cyclization ambiguities?
Q. How can computational chemistry guide the design of derivatives with improved pharmacological profiles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
